1-Methylindoline

Overview

Description

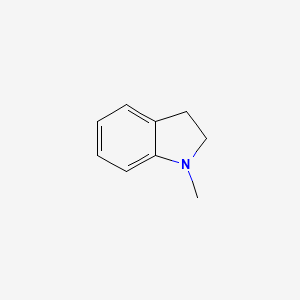

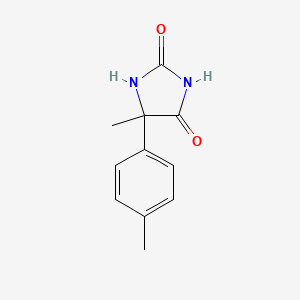

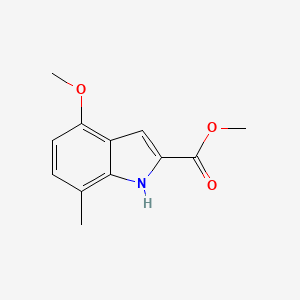

1-Methylindoline is a heterocyclic organic compound . It is also known as 2,3-dihydro-1-methyl-1H-indole . It has a molecular formula of C9H11N and an average mass of 133.190 Da .

Synthesis Analysis

Various methodologies for the synthesis of indole and its derivatives in water are described . Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives . The reactions are conducted both in water only and in a mixture of water .

Molecular Structure Analysis

The molecular structure of 1-Methylindoline consists of a benzene ring fused with a five-membered nitrogenous ring . This forms a two-ring heterocyclic ring .

Chemical Reactions Analysis

1-Methylindole undergoes Au (III)/TPPMS-catalyzed benzylation reaction with benzhydryl and benzylic alcohols . It was used in the determination of association constant for the electron-donor-acceptor complexes of 1-methylindole with 1- (2,4,6-trinitrophenyl) propan-2-one .

Physical And Chemical Properties Analysis

1-Methylindoline is a deep yellow viscous liquid . It has a refractive index of n20/D 1.606 (lit.) , a boiling point of 133 °C/26 mmHg (lit.) , and a density of 1.051 g/mL at 20 °C (lit.) .

Scientific Research Applications

- Indole Derivatives : 1-Methylindoline serves as a valuable precursor for the synthesis of indole derivatives. These compounds exhibit diverse biological activities, including antiviral, antibacterial, and anticancer properties .

- Water-Soluble Catalysts : 1-Methylindoline derivatives have been employed as catalysts in water-based reactions. Their use aligns with sustainable chemistry practices, promoting cleaner and environmentally benign processes .

Organic Synthesis and Medicinal Chemistry

Environmental Chemistry

Safety and Hazards

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Mechanism of Action

Target of Action

1-Methylindoline, like other indole derivatives, primarily targets proteins in the body. The key interactions that the indole nucleus in a drug include NH serving as a hydrogen bond donor and π–π stacking or cation–π stacking with the target protein . The indole motif is a privileged fragment in drug discovery, boasting more than 17 marketed indole-containing drugs, with the majority of them as kinase inhibitors .

Mode of Action

The most prominent feature of the molecule indole is its NH group. Since the lone pair of electrons on the nitrogen atom take part in maintaining indole’s aromaticity, the NH is acidic (pKa 17) and often serves as a hydrogen bond donor to the target protein . In terms of ligand–protein interactions, the indole fragment of a drug may offer π–π stacking or cation–π stacking with the target protein .

Biochemical Pathways

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This creates interest among researchers to synthesize a variety of indole derivatives.

Pharmacokinetics

Like other indole derivatives, it is expected to have good bioavailability due to its ability to form hydrogen bonds with proteins and its aromaticity .

properties

IUPAC Name |

1-methyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRXFHJQGIIJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237064 | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylindoline | |

CAS RN |

88475-55-2 | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3022932.png)

![[(4-Methylquinolin-2-yl)oxy]acetic acid](/img/structure/B3022934.png)

![5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022937.png)

![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B3022939.png)

![2-[(4-Methylphenoxy)methyl]-3-furoic acid](/img/structure/B3022941.png)